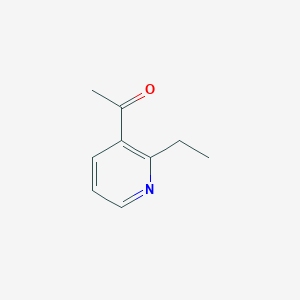![molecular formula C14H9BrN2O2 B11782979 2-(2-Bromophenyl)benzo[d]oxazole-5-carboxamide](/img/structure/B11782979.png)
2-(2-Bromophenyl)benzo[d]oxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromophenyl)benzo[d]oxazole-5-carboxamide is a chemical compound with the molecular formula C14H9BrN2O2 It is a derivative of benzo[d]oxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)benzo[d]oxazole-5-carboxamide typically involves the reaction of 2-bromobenzaldehyde with o-aminophenol to form 2-(2-bromophenyl)benzo[d]oxazole. This intermediate is then reacted with a suitable carboxylating agent to introduce the carboxamide group at the 5-position. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like palladium or copper to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromophenyl)benzo[d]oxazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as DMF or DMSO.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium or copper catalysts are often employed, with bases like potassium carbonate or sodium acetate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[d]oxazole derivatives, while coupling reactions can produce more complex aromatic compounds.
Aplicaciones Científicas De Investigación
2-(2-Bromophenyl)benzo[d]oxazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It may be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals
Mecanismo De Acción
The mechanism of action of 2-(2-Bromophenyl)benzo[d]oxazole-5-carboxamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Bromophenyl)benzo[d]oxazole: This compound lacks the carboxamide group at the 5-position.
2-(2-Chlorophenyl)benzo[d]oxazole: Similar structure but with a chlorine atom instead of bromine.
2-(2-Bromophenyl)benzo[d]thiazole: Contains a sulfur atom in place of the oxygen atom in the oxazole ring.
Uniqueness
The combination of these functional groups can provide distinct chemical and biological properties compared to similar compounds .
Propiedades
Fórmula molecular |
C14H9BrN2O2 |
|---|---|
Peso molecular |
317.14 g/mol |
Nombre IUPAC |
2-(2-bromophenyl)-1,3-benzoxazole-5-carboxamide |
InChI |
InChI=1S/C14H9BrN2O2/c15-10-4-2-1-3-9(10)14-17-11-7-8(13(16)18)5-6-12(11)19-14/h1-7H,(H2,16,18) |
Clave InChI |
MSXGSCOMNHOMNF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)C(=O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B11782899.png)





![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid](/img/structure/B11782936.png)
![(2-(3,4-Dichlorophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11782943.png)


![N-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B11782968.png)
![5-(Cyclopropylmethoxy)-6-nitrobenzo[d][1,3]dioxole](/img/structure/B11782972.png)
![2-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetic acid](/img/structure/B11782974.png)

